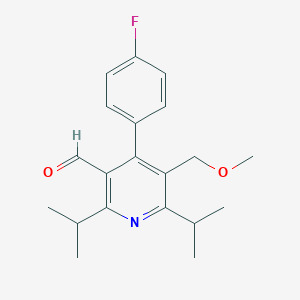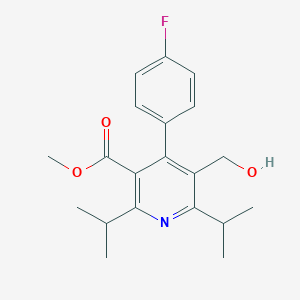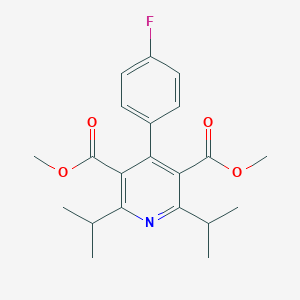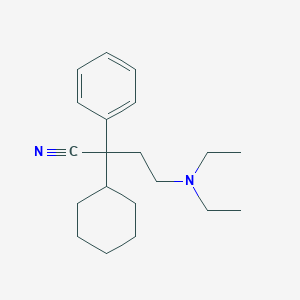
alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-(diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile, commonly known as Phencyclidine (PCP), is a synthetic dissociative drug that was first synthesized in 1926. PCP has been used as an anesthetic and has been abused as a recreational drug due to its hallucinogenic properties. However, in recent years, PCP has gained attention in scientific research due to its potential therapeutic benefits.
Wirkmechanismus
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile acts as an NMDA receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory. By blocking glutamate, alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile can disrupt the communication between neurons, leading to the dissociative and hallucinogenic effects that are commonly associated with the drug.
Biochemische Und Physiologische Effekte
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has been shown to have a range of biochemical and physiological effects. In addition to its NMDA receptor antagonism, alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has been found to affect other neurotransmitter systems, including dopamine, serotonin, and acetylcholine. alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has also been shown to increase heart rate, blood pressure, and body temperature, and can cause respiratory depression and seizures at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has several advantages for use in lab experiments. Its dissociative effects can be useful in studying the neural mechanisms underlying perception and consciousness. Additionally, its NMDA receptor antagonism makes it a useful tool for studying the role of glutamate in various neurological and psychiatric conditions. However, alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile also has several limitations, including its potential for abuse and toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile. One area of interest is the development of new drugs that target the NMDA receptor, based on the insights gained from studying alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile. Additionally, alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile may have potential as a treatment for conditions such as depression and anxiety, although more research is needed to establish its safety and efficacy. Finally, further research is needed to understand the long-term effects of alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile use on the brain and body.
Synthesemethoden
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile is synthesized by reacting 1-phenylcyclohexanone with diethylamine and hydrocyanic acid. The resulting product is then purified through crystallization and recrystallization.
Wissenschaftliche Forschungsanwendungen
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has been studied for its potential therapeutic benefits in treating various medical conditions, including depression, anxiety, and chronic pain. alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has been found to act as an N-methyl-D-aspartate (NMDA) receptor antagonist, which suggests that it may be effective in treating conditions associated with NMDA receptor dysfunction.
Eigenschaften
CAS-Nummer |
102314-46-5 |
|---|---|
Produktname |
alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile |
Molekularformel |
C20H30N2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
2-cyclohexyl-4-(diethylamino)-2-phenylbutanenitrile |
InChI |
InChI=1S/C20H30N2/c1-3-22(4-2)16-15-20(17-21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5,7-8,11-12,19H,3-4,6,9-10,13-16H2,1-2H3 |
InChI-Schlüssel |
VGUTXEYVDQAZOT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C#N)(C1CCCCC1)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)CCC(C#N)(C1CCCCC1)C2=CC=CC=C2 |
Synonyme |
α-[2-(Diethylamino)ethyl]-α-phenylcyclohexaneacetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



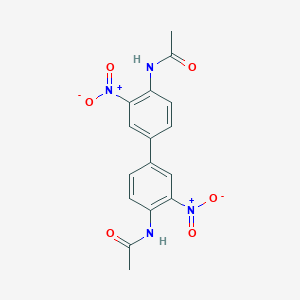
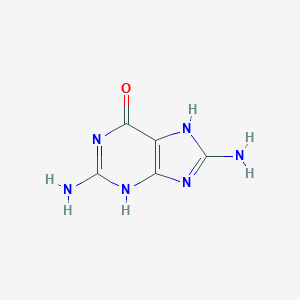
![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)


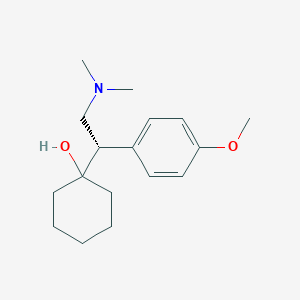
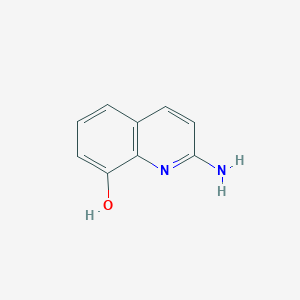
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
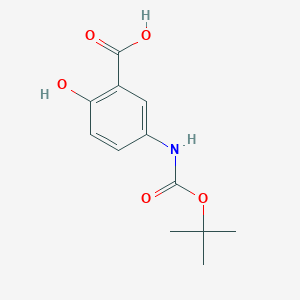
![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)

